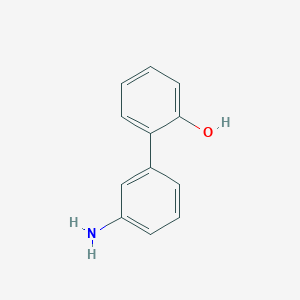

2-(3-Aminophenyl)phenol

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(3-aminophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKKSSIREUNVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621457 | |

| Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161887-01-0 | |

| Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective and Stereoselective Synthetic Pathways

While 2-(3-aminophenyl)phenol itself is not chiral, the synthesis of chiral aminobiphenyl derivatives is of significant interest, particularly for applications in asymmetric catalysis. The presence of axial chirality in certain biphenyls, known as atropisomerism, requires specific synthetic strategies to control the stereochemistry. rsc.org

Enantioselective synthesis of related compounds, such as α-amino acids, often employs chiral catalysts. nih.govorganic-chemistry.orgrsc.org For instance, a rhodium-catalyzed asymmetric ring expansion has been developed for the enantioselective synthesis of axially chiral spirosilafluorenes. researchgate.net The principles of enantioselective catalysis, often involving chiral ligands or catalysts, can be applied to the synthesis of chiral aminobiphenyls. rsc.orgresearchgate.net

Advanced Spectroscopic and Diffraction-Based Structural Elucidation of this compound

The comprehensive structural analysis of this compound, a molecule of significant chemical interest, necessitates the application of a suite of advanced spectroscopic and diffraction techniques. These methods provide a detailed understanding of its molecular framework, from the identification of functional groups to the precise determination of its three-dimensional arrangement in both solution and solid states.

Chemical Transformations and Selective Derivatization Reactions

Reactivity of Amine Functionality

The primary aromatic amine group in 2-(3-Aminophenyl)phenol is a key site for various chemical modifications, including acylation, alkylation, Schiff base formation, and diazotization reactions.

Acylation and Alkylation Reactions

The amine group of aminophenols can be selectively acylated or alkylated under appropriate reaction conditions.

Acylation: The acylation of amines is a fundamental transformation in organic synthesis, often employed to protect the amino group. semanticscholar.orgresearchgate.net Acetic anhydride (B1165640) and acetyl chloride are common acylating agents. researchgate.net The selective acylation of the amino group in aminophenols is crucial for the synthesis of pharmaceuticals like paracetamol. semanticscholar.org For instance, the chemoselective monoacetylation of 2-aminophenol (B121084) to N-(2-hydroxyphenyl)acetamide can be achieved using enzymatic catalysis with Novozym 435. acs.orgacs.org Different acyl donors such as vinyl acetate (B1210297), vinyl butyrate, acetic anhydride, and ethyl acetate can be used, with vinyl acetate often being the most effective. acs.org The reaction can be optimized by adjusting parameters like the solvent, catalyst loading, and temperature. acs.org In aqueous media, amines in the form of their hydrochlorides can be efficiently acylated with anhydrides in the presence of sodium bicarbonate. semanticscholar.orgresearchgate.net This method is chemoselective for the amine group in the presence of phenolic and thiophenolic groups. semanticscholar.org

Alkylation: Selective N-alkylation of aminophenols can be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction with sodium borohydride. umich.eduresearchgate.net This method allows for the introduction of various alkyl groups onto the nitrogen atom. For example, the reaction of an aminophenol with an aldehyde in methanol, followed by the addition of sodium borohydride, yields the corresponding N-alkylated aminophenol in good to excellent yields. umich.edu A variety of aldehydes can be utilized in this reaction. umich.eduresearchgate.net

Table 1: Examples of Selective N-Alkylation of Aminophenols

| Aminophenol | Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Benzaldehyde | 2-(Benzylamino)phenol | 98.3 | umich.edu |

| 2-Aminophenol | Salicylaldehyde | 2-(2-Hydroxyphenylmethyl)aminophenol | 90.7 | umich.edu |

| 2-Aminophenol | Anisaldehyde | 2-(4-Methoxybenzylamino)phenol | 94.5 | umich.edu |

| 4-Aminophenol (B1666318) | Benzaldehyde | 4-(Benzylamino)phenol | 96.7 | umich.edu |

Schiff Base Formation and Condensation Chemistry

The amine functionality of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). ekb.egresearchgate.net This reaction is a cornerstone of coordination chemistry, as Schiff base ligands are capable of forming stable complexes with a wide range of metal ions. ekb.egresearchgate.net

The synthesis of a new Schiff base, (E)-2-(((3-aminophenyl)imino)methyl)phenol, has been reported through the condensation of m-phenylenediamine (B132917) and 2-hydroxybenzaldehyde. ekb.egresearchgate.net This ligand has been used to synthesize a series of transition metal complexes. researchgate.net The formation of the Schiff base is typically confirmed by spectroscopic methods, such as FT-IR, which shows a characteristic band for the azomethine (-CH=N-) group. ekb.eg

The condensation reaction can be influenced by various factors, including the solvent and the presence of a catalyst. For example, the synthesis of novel Schiff bases from the reaction of aminophenols and trimethinium salts is carried out in ethanol (B145695) in the presence of triethylamine. rsc.org The condensation of 2-aminothiophenols with carbonyl compounds is a well-known method for synthesizing 2-substituted benzothiazoles. mdpi.com

Diazotization and Coupling Reactions

The primary aromatic amine group of this compound can be converted to a diazonium salt through a process called diazotization. This involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). cuhk.edu.hkjchemrev.commsu.edu

The resulting diazonium salt is a versatile intermediate that can undergo various coupling reactions, particularly with electron-rich aromatic compounds like phenols and anilines, to form azo compounds. jchemrev.comscispace.com Azo compounds are characterized by the presence of the -N=N- functional group and are widely used as dyes and pigments. jchemrev.com

The coupling reaction with phenols typically occurs under alkaline conditions, while coupling with amines is carried out in an acidic medium. msu.edu For example, the diazonium salt of 4-aminophenol can be coupled with naphthalen-2-ol to produce an azo dye. cuhk.edu.hk The position of the coupling on the aromatic ring is directed by the activating group; it preferentially occurs at the para position if available, otherwise at the ortho position. msu.edu

Reactivity of Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another key reactive site, enabling etherification, esterification, and electrophilic substitution reactions on the aromatic ring.

Etherification and Esterification Reactions

Etherification: The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. umich.eduresearchgate.net A common procedure involves protecting the amino group first, for example, by condensation with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent hydrolysis to remove the protecting group. umich.eduresearchgate.net

Table 2: Selective O-Alkylation of Aminophenols

| Aminophenol | Alkyl Halide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Benzyl chloride | 2-(Benzyloxy)aniline | 92.5 | researchgate.net |

| 2-Aminophenol | Allyl bromide | 2-(Allyloxy)aniline | 89.6 | researchgate.net |

| 2-Aminophenol | Methyl iodide | 2-Methoxyaniline | 85.3 | researchgate.net |

| 4-Aminophenol | Benzyl chloride | 4-(Benzyloxy)aniline | 95.7 | researchgate.net |

Esterification: The phenolic hydroxyl group can be acylated to form esters. However, in the case of aminophenols, the amine group is generally more nucleophilic and will be acylated preferentially. semanticscholar.org Therefore, selective O-acylation requires protection of the amino group.

Ortho- and Para-Electrophilic Substitution Reactions

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This means that electrophiles will preferentially attack the positions ortho and para to the hydroxyl group. The presence of the amino group, which is also activating and ortho-, para-directing, further enhances the reactivity of the aromatic ring. The specific regioselectivity of electrophilic substitution on this compound would be complex and influenced by the reaction conditions, particularly the pH, which affects the protonation state of the amino group.

Regioselective and Chemoselective Transformations of Both Functional Groups

The differential reactivity of the amino and hydroxyl moieties in aminophenol derivatives enables selective transformations under specific reaction conditions. This selectivity is paramount in synthetic chemistry, allowing for the targeted modification of one group while preserving the other.

Chemoselective Acylation:

The acylation of aminophenols can be directed to selectively occur at the more nucleophilic amino group, leaving the hydroxyl group intact. Research on aminophenols has demonstrated that chemoselective N-acylation can be achieved with high efficiency. For instance, the acylation of amines in an aqueous medium using anhydrides proceeds with excellent selectivity for the amino group over the phenolic hydroxyl group. semanticscholar.orgumich.edu This method is environmentally friendly and often does not require chromatographic separation for product isolation. semanticscholar.org

In a notable example of biocatalysis, the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide has been accomplished using an immobilized lipase, Novozym 435. acs.orgacs.org Among various acyl donors, vinyl acetate was identified as the most effective for this irreversible reaction. acs.org The reaction demonstrates the potential of enzymatic methods for achieving high chemoselectivity under mild conditions. While the amino group is generally more nucleophilic than the phenolic hydroxyl group, facilitating selective N-acylation, specific conditions can be tailored for either N- or O-acylation. quora.com

Selective O- and N-Arylation:

The selective arylation of aminophenols presents a significant challenge due to the presence of two nucleophilic sites. However, the development of orthogonal catalyst systems based on copper and palladium has provided elegant solutions for achieving high chemoselectivity. nih.govmit.eduacs.org

For 3- and 4-aminophenols, selective O-arylation can be achieved using copper-catalyzed methods with ligands such as picolinic acid or trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA). nih.govmit.edu Conversely, selective N-arylation of these isomers can be accomplished with a biarylmonophosphine-based palladium catalyst, such as BrettPhos precatalyst. nih.govmit.edu In the case of 2-aminophenol, selective N-arylation is possible with copper(I) iodide, though a system for selective O-arylation has proven more elusive. nih.govmit.edu These methods are tolerant of a wide array of functional groups and proceed with high levels of chemoselectivity. nih.govmit.edu Furthermore, a copper(I)-based catalytic system with a prolinamide ligand in aqueous media has been shown to be effective for the chemoselective C-N arylation of aminophenols, offering a green and mild route to N-arylated products. nih.gov

The following table summarizes catalyst systems for the selective arylation of aminophenols:

Table 1: Catalyst Systems for Selective Arylation of Aminophenols| Aminophenol Isomer | Desired Reaction | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Reference(s) |

|---|---|---|---|---|---|---|---|

| 3-Aminophenol (B1664112) | O-Arylation | CuI | Picolinic Acid | K₃PO₄ | DMSO | RT | nih.govmit.edu |

| 4-Aminophenol | O-Arylation | CuI | CyDMEDA | K₃PO₄ | Dioxane | 110 | nih.govmit.edu |

| 3-Aminophenol | N-Arylation | BrettPhos Precatalyst (Pd) | BrettPhos | NaOtBu | Dioxane | 80 | nih.govmit.edu |

| 4-Aminophenol | N-Arylation | BrettPhos Precatalyst (Pd) | BrettPhos | NaOtBu | Dioxane | 80 | nih.govmit.edu |

| 2-Aminophenol | N-Arylation | CuI | 2-Aminophenol | Cs₂CO₃ | Dioxane | 110 | nih.govmit.edu |

| Aminophenols | N-Arylation | CuI | Prolinamide | K₂CO₃ | Water | 110 | nih.gov |

Regioselective C-H Functionalization:

Beyond the direct functionalization of the amino and hydroxyl groups, regioselective C-H functionalization of the aromatic rings of biphenyl (B1667301) derivatives has been an area of intense research. For instance, Pd(II)-catalyzed, hydroxyl-directed C(sp²)-H hydroxylation of [1,1'-biphenyl]-2-ols has been developed for the synthesis of 2,2'-biphenols. researchgate.net Furthermore, silver(I)-mediated regioselective oxidative cross-coupling of phenols and aniline (B41778) derivatives can lead to the formation of 2'-aminobiphenyl-2-ols, creating a new C-C bond at the ortho position to both the hydroxyl and amino groups. researchgate.net Such strategies for direct C-H functionalization offer atom-economical routes to novel biphenyl structures. rsc.orgsnnu.edu.cn

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms of the starting materials, are highly valued for their efficiency and atom economy. tcichemicals.comrug.nl These reactions are powerful tools for the rapid generation of molecular diversity and the synthesis of complex heterocyclic scaffolds. nih.govnih.govacs.org

While specific examples of MCRs involving this compound are not extensively documented, the presence of both a primary aromatic amine and a phenolic hydroxyl group makes it a prime candidate for participation in various MCRs. The amino group can react with carbonyl compounds to form imines, which are key intermediates in many MCRs, while the phenolic hydroxyl can act as a nucleophile.

Pyrrole (B145914) Synthesis:

One notable class of MCRs involves the reaction of aldehydes, primary amines, and oxalacetate (B90230) analogues to produce highly substituted pyrrole derivatives. nih.gov Given that this compound possesses a primary amine, it is a suitable substrate for this type of transformation, which would lead to the formation of complex pyrrole-substituted biphenyls.

Boron-Based Multi-Component Reactions:

Organoboron compounds, particularly boronic acids, are versatile components in MCRs. scispace.com The Petasis borono-Mannich reaction, a three-component reaction of a boronic acid, an amine, and a carbonyl derivative, is a powerful method for synthesizing highly functionalized amines. acs.orgnih.gov The amino group of this compound can participate in such reactions. Recent advances have also seen the development of MCRs that lead to the formation of boron-containing heterocyclic systems. nih.govresearchgate.net

Synthesis of Heterocycles:

The synthesis of various heterocyclic compounds through MCRs often involves aminophenol substrates. For example, a one-pot, three-component reaction of malononitrile, 2-aminophenol, and functionalized aldehydes, catalyzed by ammonium (B1175870) acetate, has been developed for the synthesis of 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. nih.gov Isocyanide-based MCRs are also prominent in the synthesis of heterocycles. mdpi.com For instance, a three-component reaction between 2-aminophenols, isocyanides, and ketones, catalyzed by a Brønsted acid, can lead to the formation of benzoxazoles. mdpi.com The reactivity of the amino and hydroxyl groups in this compound makes it a potential substrate for analogous MCRs, leading to the generation of novel and diverse heterocyclic structures.

The following table provides examples of multi-component reactions that utilize aminophenol-type structures, suggesting potential applications for this compound.

Table 2: Examples of Multi-Component Reactions with Aminophenol-Type Substrates| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Malononitrile, 2-Aminophenol, Aldehydes | Ammonium Acetate, Ethanol, Reflux | 8-Hydroxy-4-phenyl-1,2-dihydroquinolines | nih.gov |

| Aldehydes, Primary Amines, Oxalacetate Analogues | One-pot | Highly Substituted Pyrroles | nih.gov |

| 2-Aminophenols, Isocyanides, Ketones | Brønsted Acid | Benzoxazoles | mdpi.com |

| Boronic Acid, Amine, Carbonyl Derivative | - | Highly Functionalized Amines | acs.orgnih.gov |

Applications in Advanced Functional Materials and Polymer Science

Utilization as Precursors for Polymer Synthesis

The presence of both an amino and a hydroxyl group allows 2-(3-Aminophenyl)phenol to be used as a monomer in the synthesis of high-performance polymers. These functional groups can react with a variety of co-monomers to form polymers with tailored properties.

Aromatic diamines are fundamental components in the synthesis of high-performance polyimides and polyamides, which are known for their exceptional thermal stability, chemical resistance, and mechanical strength acs.org. This compound serves as a functionalized aromatic diamine monomer.

Polyimides: The synthesis of polyimides typically involves a two-step process. First, a diamine is reacted with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then converted into the final polyimide through thermal or chemical cyclization vt.edu. When this compound is used as the diamine component, its amino group participates in the polymerization. The resulting polyimide features a pendant hydroxyl group attached to the polymer backbone. This hydroxyl group can enhance solubility and processability, improve adhesion to substrates, and serve as a reactive site for subsequent cross-linking or functionalization, allowing for the fine-tuning of the material's properties.

Polyamides: Aromatic polyamides, or aramids, are synthesized through the polycondensation of a diamine with a dicarboxylic acid or its derivative (e.g., a diacid chloride) youtube.com. Utilizing this compound as the diamine monomer introduces a phenolic hydroxyl group into the polyamide structure. This structural feature can disrupt chain packing and weaken inter-chain hydrogen bonding between amide groups, which often leads to improved solubility in organic solvents without significantly compromising thermal stability researchgate.netncl.res.in. Furthermore, the hydroxyl group provides a potential site for creating new hydrogen bonds or for post-polymerization modifications.

| Polymer Type | Monomer Function of this compound | Key Structural Feature | Potential Property Enhancement |

| Polyimide | Diamine | Pendent -OH group | Improved solubility, enhanced adhesion, site for cross-linking |

| Polyamide | Diamine | Pendent -OH group | Increased solubility, modifiable backbone, altered morphology |

The trifunctional nature of this compound (one amino group, one hydroxyl group, and the aromatic rings) allows for its use in creating more complex and specialized polymer architectures beyond simple linear chains.

Branched and Hyperbranched Polymers: The molecule can act as an AB2-type monomer, where the amino group represents one reactive site (A) and the phenol (B47542) and potentially an activated phenyl ring position represent two other reactive sites (B2). This allows for the synthesis of branched or hyperbranched polymers, which are known for their unique properties such as lower viscosity and higher solubility compared to their linear analogues.

Cross-linked Networks: The phenolic hydroxyl group can be utilized in secondary polymerization or cross-linking reactions. For instance, after initial polymerization through the amino group to form a linear polymer, the pendant hydroxyl groups can be reacted to form a cross-linked thermoset material. This is a common strategy for developing heat-resistant resins like benzoxazines, where phenols, amines, and formaldehyde are key reagents rsc.org. The incorporation of this compound can lead to networks with high thermal stability and specific functionalities.

Incorporation into Organic Electronic Materials (e.g., in Optoelectronic Devices)

Organic compounds with electron-donating groups and conjugated π-systems are central to the field of organic electronics researchgate.net. The structure of this compound, containing both amino and hydroxyl electron-donating groups attached to a biphenyl (B1667301) system, makes it an attractive candidate for incorporation into organic electronic materials.

Structurally related aminophenol derivatives have been investigated for their electronic and nonlinear optical (NLO) properties researchgate.net. The intramolecular charge transfer characteristics, which are crucial for NLO activity and for the performance of organic light-emitting diodes (OLEDs), can be engineered by modifying the donor and acceptor groups within a molecule. The aminophenyl phenol structure provides a strong electron-donating core.

This compound can serve as a building block for:

Hole-Transporting Materials (HTMs): The electron-rich nature of the amino and hydroxyl groups facilitates the transport of positive charge carriers (holes), a critical function in devices like OLEDs and organic photovoltaic cells researchgate.net.

Fluorescent Probes and Sensors: The biphenyl core can be functionalized to create fluorescent molecules. The fluorescence properties can be sensitive to the local environment, such as the presence of specific ions or changes in pH. For example, related structures like 2-(Aminophenyl)iminomethylphenol have been explored as fluorescent probes mdpi.com. The emission characteristics can be tuned by chemical modification, making these materials suitable for sensing applications.

Emitters in OLEDs: By incorporating it into a larger conjugated system, derivatives of this compound could function as part of an emissive layer in an OLED, where its electronic properties would influence the color and efficiency of the emitted light.

Role in the Development of Dyes and Pigments with Tunable Properties

Aromatic amines are foundational intermediates in the synthesis of a vast array of synthetic dyes and pigments ncsu.edu. Aminophenols, in particular, are valuable because they contain both the amino group, which can be converted into a chromophore, and the hydroxyl group, which acts as an auxochrome to modify the color and enhance dye-fixing properties.

The primary application of this compound in this context is as a precursor for azo dyes. The synthesis process involves two main steps:

Diazotization: The primary aromatic amino group of this compound is reacted with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid) at low temperatures. This converts the amino group into a highly reactive diazonium salt.

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like another phenol, an aniline (B41778), or a naphthol derivative. This reaction forms an azo (-N=N-) bridge, which is a powerful chromophore responsible for the intense color of the dye kajay-remedies.com.

The final color and properties of the dye can be tuned by selecting different coupling components. The hydroxyl group on the original this compound moiety acts as a color modifier (auxochrome) and can also improve the dye's affinity for certain fibers, such as wool and silk, through hydrogen bonding. This makes the compound a versatile starting material for creating a wide spectrum of colors for various applications, including textiles and coatings kajay-remedies.com.

Functionalization of Surfaces and Interfaces through Polymeric and Self-Assembled Coatings

Modifying the surface properties of materials is crucial for applications ranging from biocompatible implants to microelectronics. This compound can be used to create functional coatings through either polymerization or self-assembly.

Polymeric Coatings: Polymers synthesized from this compound, such as polyamides or polyimides, will have pendant hydroxyl groups along their chains. When these polymers are applied as a coating, these hydroxyl groups populate the surface, increasing its hydrophilicity and providing reactive handles for further functionalization. For example, biomolecules could be grafted onto the surface for biosensor applications researchgate.netmdpi.com.

Self-Assembled Monolayers (SAMs): The molecule can be used to form SAMs on various substrates. The amino or hydroxyl group can act as an anchor to bind covalently to a suitably activated surface (e.g., one with carboxyl or silanol groups). This creates an oriented monolayer where the other functional group is exposed, allowing for precise control over the surface chemistry nih.gov. Such functionalized surfaces are essential in creating platforms for sensors, controlling cell adhesion, and fabricating microelectronic devices. The ability to introduce both amino and hydroxyl functionalities onto a surface is particularly valuable for creating complex, multifunctional interfaces mdpi.comgoogle.com.

Supramolecular Gelation and Organogelator Design

Low-molecular-weight organogelators are molecules that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel. This self-assembly is driven by specific, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces acs.org.

The structure of this compound possesses all the necessary features to act as an effective organogelator:

Hydrogen Bonding Sites: It has both hydrogen bond donor groups (-NH₂ and -OH) and an acceptor site (the oxygen atom of the -OH group). This allows for the formation of extensive intermolecular hydrogen-bonding networks, which are often the primary driving force for gelation.

Aromatic Rings for π-π Stacking: The two phenyl rings provide sites for π-π stacking interactions, which can reinforce the self-assembled structure and contribute to the formation of elongated, fibrous aggregates.

Molecular Shape: The non-planar, twisted conformation of the biphenyl unit can promote the formation of one-dimensional fibrous structures rather than compact crystal packing, which is conducive to gel formation.

Derivatives of triphenylamine and other aromatic compounds are known to form organogels with interesting stimuli-responsive properties, such as fluorescence changes in response to mechanical force or chemical exposure acs.org. By extension, this compound is a promising candidate for designing simple, functional organogelators for applications in materials science, sensing, and drug delivery.

Catalytic Applications and Mechanistic Insights

Design of Metal-Ligand Catalysts for Organic Transformations

The design of effective metal-ligand catalysts hinges on the ligand's ability to coordinate with a metal center and electronically influence its catalytic activity. Aminophenols are excellent candidates for ligand design due to the presence of both hard (oxygen) and borderline (nitrogen) donor atoms, allowing for the formation of stable chelate complexes with a variety of transition metals. The amino and hydroxyl moieties can coordinate to a metal center, forming a stable five- or six-membered ring, which enhances the complex's thermodynamic and kinetic stability.

In the context of 2-(3-aminophenyl)phenol, the nitrogen of the amino group and the oxygen of the hydroxyl group can act as a bidentate ligand. The electronic properties of the catalyst can be fine-tuned by modifying the substituents on the phenyl rings. The biphenyl (B1667301) backbone of this compound offers a larger steric footprint compared to simpler aminophenols, which can be advantageous in controlling the stereoselectivity of catalytic reactions.

Transition metal complexes with aminophenol-based ligands have been extensively studied. For instance, o-aminophenol ligands are known to form stable complexes with metals like iron, copper, and palladium, and these complexes have shown catalytic activity in various reactions. The redox-active nature of some aminophenol ligands, which can exist in different oxidation states (amidophenolate, iminosemiquinonate, and iminoquinone), adds another layer of complexity and potential for unique catalytic cycles derpharmachemica.com.

Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

Carbon-Heteroatom Bond Formation:

Copper- and palladium-based catalysts are particularly effective for C-N and C-O cross-coupling reactions. Studies have shown that different aminophenol isomers can be selectively arylated at either the nitrogen or oxygen atom by carefully choosing the metal catalyst and ligands. For example, copper-catalyzed methods have been developed for the selective O-arylation of 3-aminophenol (B1664112) and 4-aminophenol (B1666318) nih.govresearchgate.net. In contrast, palladium catalysts with specific phosphine (B1218219) ligands, such as BrettPhos, have been shown to selectively promote the N-arylation of 3- and 4-aminophenols nih.gov. In some cases, 2-aminophenol (B121084) itself can act as a ligand for copper in its own N-arylation nih.gov.

These findings suggest that a metal-ligand complex of this compound could potentially catalyze similar selective C-N and C-O bond formations, with the regioselectivity being influenced by the choice of metal, ancillary ligands, and reaction conditions.

Table 1: Selective Arylation of Aminophenol Isomers

| Aminophenol Isomer | Reaction Type | Catalyst System | Selectivity | Reference |

|---|---|---|---|---|

| 3-Aminophenol | O-Arylation | CuI / Picolinic Acid | High for O-arylation | nih.gov |

| 4-Aminophenol | O-Arylation | CuI / CyDMEDA | High for O-arylation | nih.gov |

| 3-Aminophenol | N-Arylation | Pd-BrettPhos Precatalyst | High for N-arylation | nih.gov |

| 4-Aminophenol | N-Arylation | Pd-BrettPhos Precatalyst | High for N-arylation | nih.gov |

| 2-Aminophenol | N-Arylation | CuI (2-aminophenol as ligand) | High for N-arylation | nih.gov |

Carbon-Carbon Bond Formation:

While less common than C-heteroatom bond formation, some metal complexes with aminophenol-type ligands have been explored for C-C coupling reactions. The redox-active nature of the ligand can play a crucial role in these transformations, facilitating oxidative addition and reductive elimination steps at the metal center derpharmachemica.com. The steric and electronic properties of this compound could be harnessed to develop catalysts for specific C-C bond-forming reactions, such as Suzuki, Heck, or Sonogashira couplings.

Role as Organocatalysts or Co-Catalysts in Selective Transformations

The field of organocatalysis, which utilizes small organic molecules as catalysts, has grown significantly. The bifunctional nature of this compound, possessing both a Brønsted acid (phenolic OH) and a Lewis base (amino group), makes it an intriguing candidate for organocatalysis. These two functional groups can act in a concerted manner to activate both the electrophile and the nucleophile in a reaction, leading to high efficiency and selectivity.

While there is no direct literature on this compound as an organocatalyst, other bifunctional aminophenol derivatives have been explored in various transformations. For example, chiral aminophenols have been used as organocatalysts in asymmetric aldol (B89426) and Michael reactions. The amino group can form an enamine or iminium ion intermediate, while the phenolic proton can activate the electrophile through hydrogen bonding.

Furthermore, this compound could potentially act as a co-catalyst in metal-catalyzed reactions. The amino or hydroxyl group could interact with a substrate or a reagent, influencing the stereochemical outcome or the rate of the reaction.

Mechanistic Investigations of Catalytic Cycles and Intermediates

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and for the rational design of new catalysts. Mechanistic studies of reactions catalyzed by aminophenol-metal complexes often reveal intricate catalytic cycles involving various intermediates.

For o-aminophenol-based ligands, the concept of "redox non-innocence" is particularly important. The ligand can actively participate in the redox processes of the catalytic cycle, storing and releasing electrons. This has been observed in iron complexes that mimic the action of o-aminophenol dioxygenases, where the aminophenol ligand is oxidized to an iminobenzosemiquinonate radical intermediate derpharmachemica.com. The catalytic cycle for C-H amination using a palladium complex with a redox-active aminophenol ligand involves the formation of a Pd-nitrene adduct through a single-electron transfer from the ligand to the substrate derpharmachemica.com.

A plausible catalytic cycle for a cross-coupling reaction catalyzed by a metal complex of this compound would likely involve:

Oxidative Addition: The aryl halide adds to the metal center.

Coordination: The nucleophile (e.g., an amine or alcohol) coordinates to the metal complex.

Deprotonation/Ligand Exchange: The aminophenol ligand or an external base facilitates the deprotonation of the nucleophile.

Reductive Elimination: The C-N or C-O bond is formed, and the product is released, regenerating the active catalyst.

The specific details of the catalytic cycle and the nature of the intermediates would depend on the metal, the substrates, and the reaction conditions.

Enzyme Mimicry and Biocatalytic Pathways Involving Phenolic and Aminophenolic Substrates

Enzyme Mimicry:

The structural and functional similarities between the active sites of metalloenzymes and synthetic metal-ligand complexes have inspired the development of enzyme mimics. Aminophenol-based ligands are particularly relevant in mimicking the function of certain oxidases and dioxygenases. For instance, synthetic iron complexes of o-aminophenol have been shown to mimic the function of o-aminophenol dioxygenases, which are involved in the metabolic degradation of aminophenols nih.gov. These mimics can catalyze the oxidative C-C bond cleavage of the aminophenolate ligand in the presence of oxygen, mirroring the enzymatic reaction nih.gov.

Given its structure, complexes of this compound could potentially be designed to mimic the activity of enzymes that process phenolic or aminophenolic substrates.

Biocatalytic Pathways:

In biological systems, aminophenols are typically degraded through pathways involving enzymatic hydroxylation and subsequent ring cleavage. For example, the metabolic pathway of 4-aminophenol in Burkholderia sp. strain AK-5 involves its conversion to 1,2,4-trihydroxybenzene, which is then cleaved by a dioxygenase nih.gov. While the specific biocatalytic pathway for this compound has not been elucidated, it is plausible that it would undergo similar enzymatic transformations, initiated by hydroxylation of one of the aromatic rings.

The study of these natural biocatalytic pathways can provide inspiration for the development of novel and environmentally friendly synthetic methods. For instance, the use of whole cells or isolated enzymes for the synthesis of aminophenol derivatives from nitroaromatic compounds is an area of active research.

Supramolecular Chemistry and Crystal Engineering

Design and Analysis of Hydrogen-Bonding Networks

The molecular structure of 2-(3-aminophenyl)phenol, with its hydroxyl (-OH) and amino (-NH2) functional groups, provides the necessary components for a rich variety of hydrogen-bonding interactions. These interactions are fundamental in the formation of predictable supramolecular assemblies. The hydroxyl group can act as a hydrogen-bond donor, while the amino group can function as both a donor and an acceptor.

In analogous systems like aminophenol isomers, extensive hydrogen-bonding networks are observed. For instance, in the crystal structure of p-aminophenol, each molecule is hydrogen-bonded to six neighboring molecules, creating a complex three-dimensional network. This extensive hydrogen bonding contributes to the relatively high melting points of such compounds compared to analogues with fewer hydrogen-bonding opportunities. The interplay between O-H···N, N-H···O, and N-H···N hydrogen bonds can lead to the formation of various supramolecular synthons, which are robust and predictable patterns of association. In the case of this compound, one could anticipate the formation of dimers, chains, or sheets based on these interactions. For example, the hydroxyl group of one molecule could form a hydrogen bond with the amino group of a neighboring molecule, leading to catemeric chains or cyclic motifs.

The analysis of such networks often involves graph-set notation to describe the hydrogen-bonding patterns systematically. For instance, a common motif in aminophenol-like structures is the formation of dimers through a pair of N-H···O bonds, which would be described as an R22(8) ring motif. The specific arrangement in this compound would depend on the conformational flexibility of the molecule, particularly the dihedral angle between the two phenyl rings.

| Potential Hydrogen Bond | Donor | Acceptor | Common Supramolecular Synthons |

| O-H···N | Phenolic -OH | Amino -NH2 | Chains, Dimers |

| N-H···O | Amino -NH2 | Phenolic -OH | Chains, Sheets |

| N-H···N | Amino -NH2 | Amino -NH2 | Chains, Dimers |

π-π Stacking Interactions and Aromatic Stacking Architectures

The presence of two phenyl rings in this compound makes π-π stacking interactions a significant factor in its crystal packing. These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings. The geometry of these interactions can vary, leading to different stacking arrangements, such as face-to-face, parallel-displaced, and T-shaped (edge-to-face) configurations.

In biphenyl (B1667301) derivatives, the extent and nature of π-π stacking are influenced by the substituents on the aromatic rings. The amino and hydroxyl groups in this compound can modulate the electron density of the rings, which in turn affects the strength and geometry of the stacking. Theoretical studies on phenol-water complexes and other aromatic systems have shown that π-π stacking energies are sensitive to the relative orientation and separation of the rings iucr.org. These interactions often work in concert with hydrogen bonding to build complex three-dimensional architectures. For instance, hydrogen-bonded layers or chains can be further stabilized by π-π stacking between adjacent layers.

| Stacking Type | Description | Typical Energy (kcal/mol) |

| Face-to-Face | Rings are parallel and directly above each other. | Generally repulsive unless offset. |

| Parallel-Displaced | Rings are parallel but shifted relative to each other. | 2-3 |

| T-shaped (Edge-to-Face) | The edge of one ring points towards the face of another. | 1-2 |

Co-Crystal Formation and Polymorphism Studies

Co-crystal Formation:

Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, primarily hydrogen bonding. The ability of this compound to form strong hydrogen bonds makes it a promising candidate for co-crystal engineering. By selecting appropriate co-formers (molecules that can participate in hydrogen bonding), it is possible to design new solid forms with tailored physicochemical properties, such as solubility, stability, and melting point.

For example, carboxylic acids are common co-formers for compounds with amino groups, leading to the formation of robust charge-assisted hydrogen bonds. Similarly, molecules with hydrogen-bond acceptor groups, like pyridines or amides, could be used to form co-crystals with the phenolic hydroxyl group of this compound. The formation of co-crystals can be achieved through various methods, including solution crystallization, grinding, and slurry conversion nih.gov.

Polymorphism Studies:

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties due to variations in their crystal packing and intermolecular interactions. Given the conformational flexibility of the biphenyl linkage and the multiple hydrogen-bonding possibilities, it is highly probable that this compound can exhibit polymorphism.

The study of polymorphism is critical in materials science and pharmaceuticals, as different polymorphs can have different stabilities and bioavailabilities. The isolation and characterization of different polymorphic forms would involve screening various crystallization conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids using techniques like X-ray diffraction, differential scanning calorimetry, and spectroscopy.

Control over Crystal Packing and Solid-State Properties

The ability to control the crystal packing of a molecule is a central goal of crystal engineering. For this compound, this control can be exerted by modifying the molecule itself (e.g., by introducing other functional groups) or by influencing the crystallization process (e.g., through the use of templates or additives).

The balance between hydrogen bonding and π-π stacking is a key determinant of the final crystal structure. By understanding this interplay, it may be possible to direct the self-assembly towards a desired architecture with specific solid-state properties. For instance, a packing arrangement that maximizes π-π stacking could lead to materials with interesting electronic or optical properties, while a structure dominated by a robust hydrogen-bonding network might exhibit enhanced thermal stability.

The solid-state properties that are influenced by crystal packing include:

Melting Point: Stronger intermolecular interactions generally lead to higher melting points.

Solubility: The energy required to break the crystal lattice affects how readily a compound dissolves.

Mechanical Properties: The arrangement of molecules influences the hardness and elasticity of the crystal.

Optical Properties: The orientation of chromophores in the crystal can affect properties like fluorescence and non-linear optical behavior.

Hierarchical Self-Assembly of this compound Derivatives

Hierarchical self-assembly refers to the process where molecules first form primary structures through non-covalent interactions, and these primary structures then organize into larger, more complex superstructures. For derivatives of this compound, this could involve the initial formation of hydrogen-bonded chains or π-stacked columns, which then assemble into higher-order structures like fibers, ribbons, or spherulites.

By chemically modifying the this compound scaffold, for example, by attaching long alkyl chains or other functional moieties, it is possible to introduce additional interactions (like van der Waals forces or liquid crystalline behavior) that can drive this hierarchical assembly. Research on functionalized biphenyl derivatives has shown that such molecules can self-assemble into a variety of nanostructures, including fibers and gels. These materials can have applications in areas such as organic electronics, sensing, and catalysis. The design of such systems relies on a detailed understanding of the primary molecular interactions and how they can be programmed to direct the formation of a desired hierarchical structure.

Emerging Research Directions and Future Outlook

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of 2-(3-Aminophenyl)phenol and its derivatives is a primary focus of current research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Modern research is geared towards greener alternatives that offer high yields, selectivity, and atom economy.

Key areas of exploration include:

Advanced Catalytic Cross-Coupling Reactions: The Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, respectively. openochem.orgwikipedia.orgsnnu.edu.cnresearchgate.netalfred.edunih.govyoutube.com Researchers are investigating the use of novel palladium-based catalysts with sophisticated ligands to facilitate the efficient synthesis of this compound precursors. beilstein-journals.orgrug.nlmdpi.com These methods offer a direct and modular approach to constructing the core structure of the molecule. A recent development has seen the integration of a formal nitrene insertion process into the Suzuki-Miyaura reaction, allowing for the direct synthesis of diaryl amines from biaryls, which could provide a novel route to aminophenylphenol derivatives. snnu.edu.cnresearchgate.netalfred.edunih.gov

Photocatalytic and Electrochemical Synthesis: Visible-light photocatalysis and electrosynthesis are emerging as sustainable alternatives to traditional synthetic methods. google.comgre.ac.ukxmu.edu.cn These techniques can often be performed at ambient temperature and pressure, reducing energy consumption and minimizing waste. Research is underway to develop photocatalytic systems that can mediate the selective amination of phenolic precursors or the hydroxylation of aminobiphenyl compounds. nih.gov Similarly, electrochemical methods are being explored for the controlled reduction of nitrophenylphenols to their corresponding amino derivatives. google.comxmu.edu.cnresearchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions. snnu.edu.cn While still in its early stages for the synthesis of complex aminophenols, research into engineered enzymes for selective amination and hydroxylation reactions holds significant promise for the future production of this compound.

Mechanochemistry: This solvent-free approach to chemical synthesis relies on mechanical force to induce chemical reactions. rug.nl Mechanochemical methods have been successfully applied to various organic transformations and could offer a highly sustainable route for the synthesis of this compound, eliminating the need for bulk solvents and simplifying purification processes.

| Synthetic Pathway | Key Advantages | Research Focus |

| Buchwald-Hartwig Amination | High efficiency for C-N bond formation, broad substrate scope. wikipedia.org | Development of new ligands and catalysts for milder reaction conditions. beilstein-journals.orgrug.nl |

| Suzuki-Miyaura Coupling | Excellent for C-C bond formation, good functional group tolerance. youtube.com | Application in the synthesis of complex biaryl precursors. snnu.edu.cnresearchgate.netalfred.edunih.gov |

| Photocatalysis | Utilizes visible light as a renewable energy source, mild reaction conditions. nih.gov | Design of efficient photocatalysts for selective amination and hydroxylation. |

| Electrosynthesis | Avoids the use of chemical oxidants or reductants, high control over reaction parameters. google.comgre.ac.uk | Optimization of electrode materials and reaction conditions for high yields. xmu.edu.cnresearchgate.net |

| Biocatalysis | High selectivity, environmentally friendly, operates under mild conditions. snnu.edu.cn | Engineering enzymes for specific transformations. |

| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. rug.nl | Exploration of reaction scope and scalability. |

Development of Advanced Stimuli-Responsive Materials

The unique chemical functionalities of this compound make it an attractive building block for the creation of "smart" or stimuli-responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, light, temperature, or the presence of specific analytes.

Future research in this area is expected to focus on:

pH-Responsive Polymers and Gels: The presence of both an acidic phenolic hydroxyl group and a basic amino group allows for the design of polymers and hydrogels that can respond to changes in pH. These materials could find applications in drug delivery systems, where a change in pH triggers the release of a therapeutic agent, or in sensors for detecting pH fluctuations.

Redox-Active Polymers: The aminophenol moiety can be readily oxidized and reduced. Incorporating this compound into polymer backbones could lead to the development of redox-active materials for applications in energy storage, electrochromic devices, and catalysis.

Supramolecular Assemblies: The hydrogen bonding capabilities of the hydroxyl and amino groups can be exploited to create self-assembling supramolecular structures. These structures can exhibit stimuli-responsive behavior, such as disassembly or reorganization in response to changes in the environment.

Expansion of Applications in Green Chemistry and Sustainable Catalysis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov this compound and its derivatives have the potential to contribute significantly to this field.

Emerging applications include:

Renewable Feedstocks for Polymers: As the chemical industry shifts towards more sustainable resources, there is a growing interest in producing polymers from renewable feedstocks. Phenolic compounds can be derived from lignin, a major component of biomass. rsc.org Research into the conversion of bio-derived phenols into functional monomers like this compound could lead to the development of more sustainable plastics and resins.

Novel Catalytic Systems: The aminophenol scaffold can act as a ligand for metal catalysts. By modifying the structure of this compound, it may be possible to design highly selective and efficient catalysts for a variety of organic transformations. mdpi.com This could lead to greener catalytic processes with lower catalyst loadings and improved reaction efficiencies. Copper ferrite nanoparticles, for instance, have shown promise as catalysts in reactions involving phenols. mdpi.com

Biodegradable Materials: The incorporation of functional groups like hydroxyl and amino groups into polymer structures can enhance their biodegradability. The use of this compound as a monomer or additive in polymer synthesis could lead to the creation of materials that are more readily broken down in the environment.

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design

The convergence of materials science and artificial intelligence (AI) is revolutionizing the way new materials are discovered and designed. polyphenols-site.comcontemporarymahal.com Machine learning (ML) algorithms can be trained on large datasets of chemical information to predict the properties and performance of novel compounds, significantly accelerating the research and development process. nih.govnih.govresearchgate.net

For this compound, AI and ML are expected to play a crucial role in:

Predicting Physicochemical Properties: ML models can be developed to accurately predict key properties of this compound derivatives, such as solubility, reactivity, and electronic properties. nih.gov This information is invaluable for guiding the synthesis of new molecules with desired characteristics.

Accelerating Catalyst Discovery: AI can be used to screen vast libraries of potential catalyst structures based on the this compound scaffold. aiche.orgumich.edunih.govresearchgate.net By identifying the most promising candidates for a given chemical transformation, ML can significantly reduce the time and experimental effort required to develop new and improved catalysts. researchgate.net

Designing Novel Stimuli-Responsive Materials: AI algorithms can help in the design of polymers and other materials incorporating this compound with specific stimuli-responsive behaviors. polyphenols-site.com By correlating molecular structure with material properties, ML models can guide the synthesis of materials with tailored responses to various stimuli.

| Application of AI/ML | Description | Potential Impact |

| Property Prediction | Using ML models to forecast the physical and chemical properties of new this compound derivatives. nih.gov | Faster identification of promising molecules for specific applications. |

| Catalyst Design | Employing AI to screen virtual libraries of catalysts and identify optimal structures for specific reactions. aiche.orgumich.edunih.gov | Accelerated development of more efficient and selective catalysts. researchgate.net |

| Material Design | Utilizing ML to design polymers and materials with tailored stimuli-responsive properties. polyphenols-site.com | Creation of advanced materials for applications in medicine, electronics, and sensing. |

Advanced Computational Tools for Comprehensive Mechanistic Understanding

A deep understanding of reaction mechanisms and molecular interactions is essential for the rational design of new synthetic routes and functional materials. Advanced computational tools, such as Density Functional Theory (DFT), provide powerful insights at the atomic level.

Future research will likely involve:

Mechanistic Elucidation of Synthetic Reactions: DFT calculations can be used to model the reaction pathways of synthetic methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. nih.gov This allows researchers to understand the role of catalysts and ligands in detail and to design more efficient synthetic strategies.

Modeling of Material Properties: Computational simulations can predict the bulk properties of materials containing this compound, such as their mechanical strength, thermal stability, and electronic conductivity. This information is crucial for designing materials with specific performance characteristics.

Understanding Intermolecular Interactions: Computational methods can be used to study the non-covalent interactions, such as hydrogen bonding, that govern the self-assembly of molecules and the behavior of stimuli-responsive materials. nih.gov This knowledge is key to designing materials with precise control over their structure and function.

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Aminophenyl)phenol in academic laboratories?

A common approach involves condensation reactions of m-phenylenediamine derivatives with phenolic aldehydes. For example, Schiff base formation via 1:1 molar reactions between m-phenylenediamine and 2-hydroxybenzaldehyde can yield structurally analogous compounds like (E)-2-(((3-aminophenyl)imino)methyl)phenol . Adjustments to reaction conditions (e.g., solvent polarity, temperature) may be required to optimize yield. Purification typically involves recrystallization from hot water or ethanol, leveraging the compound’s moderate solubility in alcohols .

Q. How can researchers confirm the structural integrity and purity of this compound?

Characterization should include:

- Elemental analysis for empirical formula verification.

- Spectroscopic techniques :

- IR spectroscopy to identify functional groups (e.g., phenolic -OH at ~3200–3600 cm⁻¹, aromatic C-N stretches).

- NMR (¹H and ¹³C) to confirm substituent positions on the aromatic ring.

- Thermogravimetric analysis (TGA) to assess thermal stability and hydration status .

Q. What are the solubility properties and handling precautions for this compound?

- Solubility : Sparingly soluble in cold water but freely soluble in hot water, ethanol, and ether .

- Safety :

- Wear gloves and eye protection to avoid skin/eye irritation (GHS Category 2/2A) .

- Store in a cool, dry place (0–6°C) to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Catalyst screening : Transition metal catalysts (e.g., Cu(II), Fe(III)) enhance Schiff base formation efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics.

- Stoichiometric ratios : A 1:1 molar ratio of amine to aldehyde minimizes side products .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Antimicrobial assays : Test against gram-positive (S. aureus), gram-negative (E. coli), and fungal strains (C. albicans) using broth microdilution to determine MIC values .

- Molecular docking : Simulate interactions with bacterial/fungal receptors (e.g., E. coli 3T88) to predict binding affinity and mechanism of action .

Q. How can researchers resolve contradictions in solubility or reactivity data for this compound?

- Controlled experiments : Replicate solubility tests under standardized conditions (e.g., temperature, solvent grade) to isolate variables .

- Comparative studies : Benchmark against structurally similar compounds (e.g., 3-aminophenol derivatives) to identify trends in substituent effects .

Q. What computational tools are suitable for modeling the interactions of this compound with biological targets?

- Docking software : AutoDock Vina or Schrödinger Suite for simulating ligand-receptor interactions.

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or reactivity .

Q. How does the stability of this compound vary under different experimental conditions?

- Thermal stability : TGA reveals decomposition thresholds (e.g., >150°C for Schiff base analogs) .

- pH sensitivity : Test stability in acidic/basic buffers via UV-Vis spectroscopy to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.